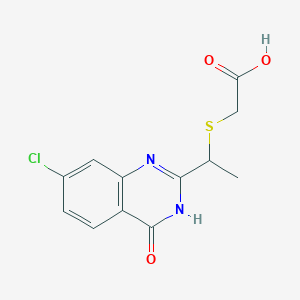![molecular formula C11H6Cl2N2S B14877640 6-Chloro-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14877640.png)
6-Chloro-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with chlorinated thiophene derivatives. One common method is the Groebke-Blackburn three-component reaction, which involves the reaction of 2-aminopyridine, an aldehyde, and an isocyanide under acidic conditions . This method is efficient and provides good yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, the use of environmentally benign solvents and catalysts is preferred to minimize the ecological impact .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives with various functional groups.
Scientific Research Applications
6-Chloro-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Industry: Used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. It can inhibit enzymes such as kinases and proteases, which play crucial roles in cellular signaling pathways. The compound can also bind to DNA and RNA, interfering with their replication and transcription processes . These interactions lead to the disruption of cellular functions and can result in cell death, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
6-Chloro-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives such as:
2-Ethyl-6-chloroimidazo[1,2-a]pyridine: Similar structure but with an ethyl group instead of a thiophene ring, showing different biological activities.
6-Chloro-1-ethylimidazo[1,5-a]pyridine: Different position of the ethyl group, leading to variations in chemical reactivity and applications.
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine: Presence of a trifluoromethyl group, which enhances its lipophilicity and potential as a drug candidate.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H6Cl2N2S |
|---|---|
Molecular Weight |
269.1 g/mol |
IUPAC Name |
6-chloro-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C11H6Cl2N2S/c12-7-1-4-11-14-8(6-15(11)5-7)9-2-3-10(13)16-9/h1-6H |
InChI Key |
ASBMNTQQBLSFFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1Cl)C3=CC=C(S3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-chloro-2-((E)-(3-((1E,3E)-3-(3-((Z)-(5-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)methyl)-5,5-dimethylcyclohex-2-en-1-ylidene)prop-1-en-1-yl)-5,5-dimethylcyclohex-2-en-1-ylidene)methyl)-3-ethylbenzo[d]thiazol-3-ium iodide](/img/structure/B14877578.png)
![2-amino-1-(2-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14877583.png)




![N-[3-(1,3-benzodioxol-5-yl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]acetamide](/img/structure/B14877636.png)


![(E)-3-phenyl-1-[4-[(E)-3-phenylprop-2-enoyl]phenyl]prop-2-en-1-one](/img/structure/B14877655.png)
